N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-28(25,26)21-7-2-3-12-4-5-14(9-15(12)21)20-18(24)17(23)19-10-16(22)13-6-8-27-11-13/h4-6,8-9,11,16,22H,2-3,7,10H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVOPJPXATYISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the catalytic conversion of biomass-derived compounds such as 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst in an MIBK/H2O solvent system.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a condensation reaction involving HMF and appropriate aldehydes or ketones.
Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through a series of cyclization reactions involving aromatic amines and aldehydes.
Formation of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride.
Final Coupling Reaction: The final step involves coupling the furan derivative with the tetrahydroquinoline derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxalamide linkage can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains. The presence of the sulfonamide group is crucial for its antibacterial activity.
Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives have demonstrated cytotoxic effects against breast and lung cancer cells.
Acetylcholinesterase Inhibition : Potential use as a cognitive enhancer through modulation of acetylcholinesterase activity has been explored.
Antimicrobial Activity
Studies evaluating the antimicrobial properties of sulfonamide derivatives indicate significant antibacterial effects. The sulfonamide group is essential for this activity, which can be attributed to its interaction with bacterial enzymes necessary for survival.
Anticancer Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. Notably, tetrahydroquinoline derivatives have shown cytotoxic effects against different cancer types, suggesting potential therapeutic applications in oncology.
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor has been investigated. While specific IC50 values for this compound are not yet established, structural similarities with known inhibitors suggest comparable activity. This inhibition could enhance cholinergic signaling in neuronal pathways, indicating possible applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 5-hydroxymethylfurfural (HMF) and furfural.
Tetrahydroquinoline Derivatives: Compounds such as tetrahydroquinoline and its various substituted derivatives.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is unique due to its combination of a furan ring, a hydroxyethyl group, a methylsulfonyl group, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound integrates a furan ring with a hydroxyethyl group and a tetrahydroquinoline moiety, contributing to its unique chemical properties. The compound is being investigated for various medicinal applications, particularly in the context of infectious diseases and cancer treatment.
Structural Formula
The structural formula of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 385.44 g/mol |
| CAS Number | 1396857-52-5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The furan ring and hydroxyethyl group facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity. The tetrahydroquinoline structure may enhance the compound's binding affinity and stability within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study by Bai et al. (2011) demonstrated its efficacy against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, it has been observed to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Tuberculosis Treatment : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that it may be effective in treating resistant strains of tuberculosis.
- Cancer Cell Line Studies : In experiments with human breast cancer cells (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Furan Derivatives | Contains furan ring | Antimicrobial |
| Tetrahydroquinoline | Contains tetrahydroquinoline moiety | Anticancer |
| Other Hydroxyethyl Compounds | Varies | Limited specificity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling between furan-3-yl-hydroxyl ethylamine derivatives and methanesulfonyl-tetrahydroquinoline intermediates. Key steps include:
- Nucleophilic substitution : Reacting a methanesulfonyl-activated tetrahydroquinoline precursor with a furan-containing hydroxyethylamine derivative under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution ensures >95% purity .
- Yield optimization : Reaction time (12–24 hr), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical variables .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups, such as the methanesulfonyl (–SO₂CH₃) at δ 3.1–3.3 ppm and furan protons at δ 6.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular weight validation (e.g., m/z 520.18 [M+H]⁺) and fragmentation patterns for structural verification .
- HPLC : Retention time analysis under reversed-phase conditions (e.g., 70% acetonitrile) ensures purity and monitors degradation products .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) show:
- Degradation pathways : Hydrolysis of the amide bond at extreme pH (t₁/₂ = 14 days at pH 2 or 12) vs. stability at pH 7.4 (t₁/₂ > 6 months) .
- Recommended storage : –20°C in airtight, light-protected containers with desiccants to prevent moisture absorption .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., quinoline-binding enzymes) using the compound’s 3D conformation (optimized via DFT calculations at the B3LYP/6-31G* level) .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating stable interactions .
- Free energy calculations : MM-PBSA analysis quantifies binding affinity (ΔG ≈ –8.5 kcal/mol for hypothetical kinase targets) .
Q. How can researchers resolve contradictions in reported biological activity data across different assays?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Data normalization : Account for batch effects (e.g., cell passage number, serum lot) by including internal controls (e.g., IC₅0 of reference compounds) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or assay-specific biases .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment-based design : Systematically vary substituents (e.g., furan-3-yl vs. thiophene) and measure changes in activity using a central composite design (CCD) .
- High-throughput screening (HTS) : Employ 96-well plates with automated liquid handling to test 100+ analogs for IC₅0 in enzyme inhibition assays .
- Multivariate analysis : Partial least squares regression (PLS-R) correlates molecular descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
